molecular formula C20H13N B14733583 7-Methylbenz(a)anthracene-10-carbonitrile CAS No. 6366-23-0

7-Methylbenz(a)anthracene-10-carbonitrile

Cat. No.: B14733583
CAS No.: 6366-23-0
M. Wt: 267.3 g/mol
InChI Key: BYWGQAGELPWCLZ-UHFFFAOYSA-N
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Description

7-Methylbenz(a)anthracene-10-carbonitrile is an organic compound with the molecular formula C20H13N. It is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure, which includes a nitrile group (-CN) attached to the 10th carbon of the benz[a]anthracene ring system, and a methyl group (-CH3) attached to the 7th carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenz(a)anthracene-10-carbonitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step introduces the methyl group at the 7th position. The nitrile group can then be introduced through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide (BrCN) under basic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenz(a)anthracene-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methylbenz(a)anthracene-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylbenz(a)anthracene-10-carbonitrile involves its metabolic activation by microsomal enzymes, leading to the formation of reactive intermediates. These intermediates can covalently bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through its interaction with molecular targets such as DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylbenz(a)anthracene-10-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which influence its chemical reactivity and biological interactions. These functional groups make it a valuable compound for studying the effects of structural modifications on the properties of PAHs .

Properties

CAS No.

6366-23-0

Molecular Formula

C20H13N

Molecular Weight

267.3 g/mol

IUPAC Name

7-methylbenzo[a]anthracene-10-carbonitrile

InChI

InChI=1S/C20H13N/c1-13-17-8-6-14(12-21)10-16(17)11-20-18(13)9-7-15-4-2-3-5-19(15)20/h2-11H,1H3

InChI Key

BYWGQAGELPWCLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)C#N

Origin of Product

United States

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